molecular formula C14H10O5 B589210 Pannorin CAS No. 137023-81-5

Pannorin

Cat. No.: B589210
CAS No.: 137023-81-5
M. Wt: 258.229
InChI Key: URYCWSZWYNTGEX-UHFFFAOYSA-N
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Description

Pannorin is a naphthopyrone secondary metabolite isolated from marine-derived fungi, including species of Penicillium . This compound is of significant interest in pharmacological research due to its potent and selective inhibition of Monoamine Oxidase A (MAO-A), a key enzyme in the metabolism of neurotransmitters . Studies have determined that this compound is a competitive, reversible inhibitor of MAO-A with an IC50 value of 1.734 µM and a inhibition constant (Ki) of 1.049 µM . It demonstrates a high selectivity index for MAO-A over the MAO-B isoform (> 23.07), making it a valuable tool for investigating neurological pathways . Molecular docking simulations predict that this compound binds tightly to the MAO-A enzyme, forming stabilizing hydrogen bonds . Beyond its neurological applications, earlier research indicates that this compound also acts as an inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis, with an IC50 of 160 µM . This dual activity positions this compound as a compelling multi-target lead compound for research into neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as metabolic disorders . The compound also exhibits efficient antioxidant activity, which may contribute to its neuroprotective potential . This compound is supplied for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4,8,10-trihydroxy-5-methylbenzo[h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c1-6-2-7-3-8(15)4-9(16)13(7)14-12(6)10(17)5-11(18)19-14/h2-5,15-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYCWSZWYNTGEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CC(=C2C3=C1C(=CC(=O)O3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160035
Record name Pannorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137023-81-5
Record name Pannorin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137023-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pannorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137023815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pannorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pannorin is typically isolated from the marine fungus Penicillium sp. SG-W3. The isolation process involves culturing the fungus, followed by extraction and purification of the compound using chromatographic techniques . The specific synthetic routes and reaction conditions for this compound have not been extensively documented, as it is primarily obtained through natural extraction.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale fermentation of the marine fungus Penicillium sp. SG-W3, followed by extraction and purification processes. Optimization of fermentation conditions, such as nutrient composition, temperature, and pH, would be crucial to maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions

Pannorin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its inhibitory activity against monoamine oxidase A.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel derivatives with unique properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, including halogens and alkylating agents, can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .

Scientific Research Applications

Pannorin has several scientific research applications, including:

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Optimization: this compound’s MAO-A selectivity surpasses natural analogs like alternariol-9-methylether, suggesting its scaffold is ideal for developing neuroprotective agents .
  • Drug Development Challenges: Despite nanomolar GSK-3β activity, this compound’s moderate solubility and bioavailability require formulation improvements .
  • Ecological Role: As a fungal metabolite, this compound may contribute to competitive survival in microbial communities, a trait exploitable in agricultural biocontrol .

Biological Activity

Pannorin is a bioactive compound classified as a naphthopyrone, primarily isolated from the fungus Chrysosporium pannorum. It has garnered attention due to its significant biological activities, particularly its role as an inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which is crucial in cholesterol biosynthesis. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound's chemical structure is identified as 4,8,10-trihydroxy-5-methyl-2H-naphtho[1,2-b]pyran-2-one. Its mechanism of action involves the inhibition of HMG-CoA reductase, leading to a decrease in cholesterol synthesis. The compound demonstrates a half-maximal inhibitory concentration (IC50) of approximately 160 µM for this enzyme, indicating its potency in reducing cholesterol levels in vitro .

PropertyValue
Chemical FormulaC₁₄H₁₄O₅
Molecular Weight258.26 g/mol
IC50 for HMG-CoA160 µM
SourceChrysosporium pannorum

Anticholesterolemic Activity

This compound's primary biological activity is its ability to inhibit the HMG-CoA reductase enzyme. This inhibition results in reduced cholesterol synthesis, making it a potential candidate for managing hypercholesterolemia. Studies have shown that this compound can effectively lower cholesterol levels in various experimental models.

Neuroprotective Effects

Recent studies indicate that this compound exhibits neuroprotective properties by selectively inhibiting monoamine oxidase A (MAO-A). This inhibition can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against several bacterial strains, demonstrating potential as a natural antibiotic agent. The specific mechanisms by which this compound exerts these effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Cholesterol Reduction

In a controlled study involving hyperlipidemic rats treated with this compound, significant reductions in total cholesterol and low-density lipoprotein (LDL) levels were observed after four weeks of treatment. The results suggested that this compound could serve as an effective natural alternative to statins for managing cholesterol levels.

Case Study 2: Neuroprotection in Rodent Models

Another study focused on the neuroprotective effects of this compound in rodent models of induced depression. The administration of this compound resulted in notable improvements in behavioral tests, indicating enhanced mood and cognitive function. These findings support the potential use of this compound in therapeutic strategies for mood disorders .

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